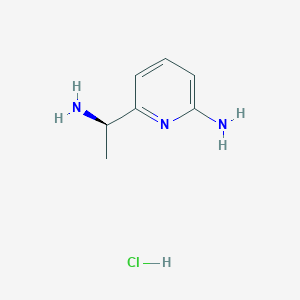
(R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is a chiral compound with a pyridine ring substituted with an aminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced to the pyridine ring through a substitution reaction.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Chromatographic Techniques: Employing high-performance liquid chromatography (HPLC) for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: N-oxides, aldehydes.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated pyridines, substituted amines.
Wissenschaftliche Forschungsanwendungen
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-Aminoethyl)pyridin-2-amine hydrochloride: Similar structure but with the aminoethyl group at a different position on the pyridine ring.
2-(Aminomethyl)pyridine: Lacks the chiral center and has different chemical properties.
Uniqueness
®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H12ClN3 |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
6-[(1R)-1-aminoethyl]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)6-3-2-4-7(9)10-6;/h2-5H,8H2,1H3,(H2,9,10);1H/t5-;/m1./s1 |
InChI-Schlüssel |
WBLNFNHOPWXDRY-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](C1=NC(=CC=C1)N)N.Cl |
Kanonische SMILES |
CC(C1=NC(=CC=C1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
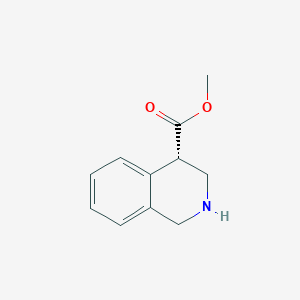

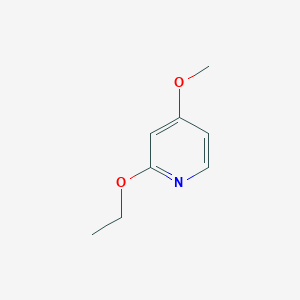
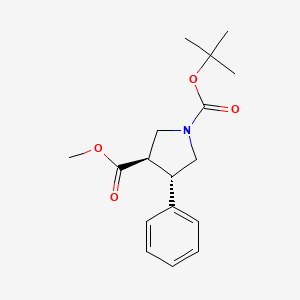
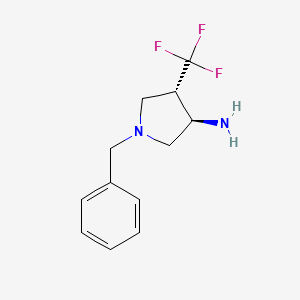
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
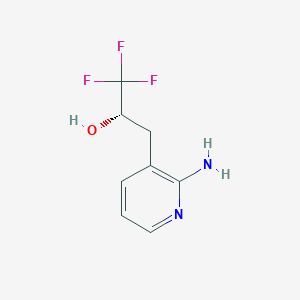

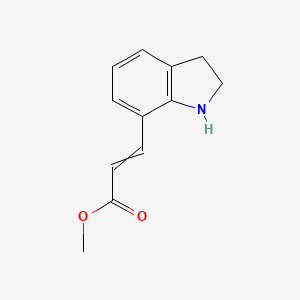

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)
![3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13900706.png)

